molecular formula C13H17ClO B1639197 (3-Chloro-4-cyclohexylphenyl)methanol

(3-Chloro-4-cyclohexylphenyl)methanol

Cat. No.: B1639197
M. Wt: 224.72 g/mol
InChI Key: DCGKVDZERPFIGE-UHFFFAOYSA-N
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Description

(3-Chloro-4-cyclohexylphenyl)methanol is a substituted benzyl alcohol derivative featuring a chloro group at the 3-position and a bulky cyclohexyl group at the 4-position of the aromatic ring. This structural motif confers unique physicochemical properties, such as enhanced lipophilicity and steric hindrance, which may influence its applications in pharmaceuticals, agrochemicals, or material science.

Properties

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

(3-chloro-4-cyclohexylphenyl)methanol

InChI

InChI=1S/C13H17ClO/c14-13-8-10(9-15)6-7-12(13)11-4-2-1-3-5-11/h6-8,11,15H,1-5,9H2

InChI Key

DCGKVDZERPFIGE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=C(C=C(C=C2)CO)Cl

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)CO)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs of (3-Chloro-4-cyclohexylphenyl)methanol, emphasizing differences in substituents, molecular weights, and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
This compound - C₁₃H₁₇ClO* ~228.73 3-Cl, 4-cyclohexyl, -CH₂OH Reference
(3-Chloro-4-fluorophenyl)(cyclohexyl)methanol 1339143-15-5 C₁₃H₁₆ClFO 242.72 3-Cl, 4-F, cyclohexyl, -CH₂OH -
(3-Chloro-4-(trifluoromethoxy)phenyl)methanol 56456-48-5 C₈H₆ClF₃O₂ 226.58 3-Cl, 4-CF₃O, -CH₂OH 0.78
4-Chloro-3-(hydroxymethyl)phenol 876299-47-7 C₇H₇ClO₂ 158.58 4-Cl, 3-CH₂OH, phenolic -OH 0.75
2-(2,4,6-Trichlorophenoxy)ethanol 6161-87-1 C₈H₇Cl₃O₂ 241.50 2,4,6-Cl₃, ethoxy-CH₂CH₂OH 0.69

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Lipophilicity: The cyclohexyl group in this compound increases lipophilicity compared to the fluoro analog (242.72 g/mol, C₁₃H₁₆ClFO) . In contrast, 4-Chloro-3-(hydroxymethyl)phenol (876299-47-7) lacks a bulky substituent but includes a phenolic -OH group, increasing acidity and water solubility .

The trichlorophenoxy ethanol analog (6161-87-1) demonstrates how halogen density impacts molecular weight and polarity, with a lower similarity score (0.69) due to divergent functional groups .

Metabolic Relevance :

  • Metabolites such as 2-chloro-2-(3-chloro-4-cyclohexylphenyl)acetic acid (HMDB0000930) indicate that oxidation of the hydroxymethyl group to a carboxylic acid is a plausible metabolic pathway for the target compound, similar to Fenclorac derivatives .

Physicochemical and Functional Comparisons

  • Molecular Weight and Boiling Points: While the target compound’s boiling point is unspecified, the fluoro analog (1339143-15-5) has a molecular weight of 242.72 g/mol, suggesting that the cyclohexyl group contributes to higher molecular weight compared to non-cyclohexyl analogs. Trifluoromethoxy and trichlorophenoxy derivatives exhibit lower molecular weights due to smaller substituents .
  • Synthetic Accessibility: Although direct synthesis data for the target compound are absent, outlines multi-step protocols for analogous benzyl alcohol derivatives, involving oxidation (e.g., meta-chloroperoxybenzoic acid) and epoxide formation. Such methods may be adaptable for this compound synthesis .

Preparation Methods

Sodium Borohydride-Mediated Reduction

In a typical procedure, (3-Chloro-4-cyclohexylphenyl)ketone is dissolved in a THF-methanol solvent mixture (e.g., 600 mL THF : 150 mL methanol) and cooled to 0°C. Sodium borohydride (14.9 g, 0.40 mol) is added in batches, followed by stirring at ambient temperature for 10–16 hours. The reaction is quenched by pouring the mixture into ice water, extracting with ethyl acetate, and drying over anhydrous sodium sulfate. Concentration under reduced pressure yields the crude alcohol, which is further purified via recrystallization.

Key Parameters :

  • Solvent Ratio : THF:methanol (4:1) optimizes solubility and reaction kinetics.
  • Temperature : Ambient conditions (20–25°C) suffice for complete reduction.
  • Yield : 80–100% under optimized conditions.

Comparative Analysis of Reducing Agents

While NaBH₄ is predominant, alternative reductants like lithium aluminum hydride (LiAlH₄) may be employed for sterically hindered ketones. However, NaBH₄’s selectivity for ketones over esters or nitriles makes it preferable for this substrate.

Catalytic Hydrogenation

Catalytic hydrogenation offers a complementary route, though it is less commonly reported for this compound. Palladium-on-carbon (Pd/C) or Raney nickel catalysts under hydrogen atmosphere (1–3 atm) can reduce the ketone to the alcohol. This method is advantageous for scalability but requires careful control of reaction conditions to avoid over-reduction or dehalogenation.

Intermediate Purification and Characterization

Post-synthesis purification is critical for isolating high-purity this compound. Recrystallization from dehydrated alcohol or ethyl acetate-hexane mixtures effectively removes residual reagents.

Structural Confirmation via NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃) reveals characteristic signals:

  • δ 4.20 (s, 2H) : Methanol methylene protons.
  • δ 2.53 (t, J = 5.2 Hz, 2H) : Cyclohexyl ring protons.
  • δ 0.93 (s, 6H) : Geminal dimethyl groups on the cyclohexane ring.

Purity Assessment via HPLC

Reverse-phase HPLC with a C18 column and UV detection at 254 nm confirms purity >98%.

Synthetic Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Introducing the chloro substituent at the 3-position requires careful control during electrophilic aromatic substitution. Directed ortho-metalation or using bulky directing groups ensures regioselective chlorination.

Steric Hindrance Management

The cyclohexyl group’s bulk necessitates prolonged reaction times (e.g., 16 hours) for complete reduction. Increasing solvent polarity (e.g., THF:methanol) enhances substrate solubility.

Data Tables

Table 1: Comparative Analysis of Reduction Methods

Parameter Sodium Borohydride Catalytic Hydrogenation
Yield 80–100% 70–85%
Reaction Time 10–16 hours 3–6 hours
Catalyst Cost Low Moderate
Byproduct Formation Minimal Risk of over-reduction

Table 2: ¹H NMR Spectral Data

Proton Environment Chemical Shift (δ) Multiplicity
Methanol (-CH₂OH) 4.20 Singlet
Cyclohexyl (-CH₂-) 2.53 Triplet
Geminal dimethyl (-CH₃) 0.93 Singlet

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Chloro-4-cyclohexylphenyl)methanol?

  • Methodological Answer : The compound can be synthesized via reduction of the corresponding ketone precursor, (3-Chloro-4-cyclohexylphenyl)ketone, using reducing agents like sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Reaction conditions (e.g., temperature, solvent polarity) should be optimized to maximize yield. For regioselective reduction, protecting groups may be required to prevent side reactions at sensitive functional groups .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the presence of the methanol group (-CH₂OH), chloro substituent, and cyclohexyl moiety.
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (e.g., 254 nm) and reference standards for purity assessment .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₃H₁₇ClO) and isotopic patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Systematic Modifications : Replace the cyclohexyl group with other hydrophobic groups (e.g., aryl, alkyl) to assess impact on lipophilicity and target binding.
  • Functional Group Variations : Substitute the chloro group with fluorine or methyl to study electronic and steric effects.
  • Bioactivity Assays : Test derivatives against relevant biological targets (e.g., enzymes, receptors) using dose-response curves to quantify potency (IC₅₀/EC₅₀). Cross-validate results with computational docking studies .

Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent yields or analytical results)?

  • Methodological Answer :

  • Cross-Validation : Repeat experiments under identical conditions and use orthogonal techniques (e.g., NMR + HPLC) to confirm results.
  • Variable Screening : Apply Design of Experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, temperature) influencing yield or purity .
  • Data Transparency : Document all parameters (e.g., humidity, batch-specific reagent purity) to isolate confounding variables .

Q. What strategies are recommended for assessing environmental impact and biodegradability?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301 guidelines (e.g., closed bottle test) to measure microbial degradation in aqueous systems.
  • Ecotoxicology Studies : Test acute toxicity on model organisms (e.g., Daphnia magna) and chronic effects via algal growth inhibition assays.
  • Bioaccumulation Potential : Calculate logP values to estimate partitioning behavior and persistence in ecosystems .

Q. How can regioselectivity be controlled during substitution reactions of the methanol group?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the methanol group with tert-butyldimethylsilyl (TBDMS) chloride to direct substitution to the chloro or cyclohexyl positions.
  • Catalytic Systems : Use transition-metal catalysts (e.g., Pd/Cu) for selective cross-coupling reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution at specific sites .

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